1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine, also known as FPBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of the dopamine and serotonin neurotransmitter systems. 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual pharmacological profile may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine has been shown to have anxiolytic and antipsychotic effects in animal models. It has also been shown to increase the levels of dopamine and serotonin in the prefrontal cortex and striatum, which are regions of the brain involved in the regulation of mood and behavior. Additionally, 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine has been shown to have a low affinity for the histamine H1 receptor, which may contribute to its low sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine is its high selectivity for the dopamine and serotonin receptors, which may reduce the risk of off-target effects. However, its low solubility and stability may limit its use in certain experimental settings. Additionally, the lack of human clinical data on 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine makes it difficult to extrapolate its potential therapeutic applications.
Orientations Futures
For research on 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine could include the development of more efficient synthesis methods, the investigation of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its potential therapeutic applications in human clinical trials. Additionally, the elucidation of its mechanism of action at the molecular level could provide valuable insights into the development of novel treatments for neurological disorders.
Méthodes De Synthèse
The synthesis method of 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine involves the reaction of 1-(4-fluorobenzyl)piperazine with 4-(4-piperidin-3-ylbenzoyl)chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine by the addition of an acid. The yield of 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine is typically around 50-60%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine has been studied for its potential applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antipsychotic effects in animal models, and its mechanism of action is believed to involve the modulation of the dopamine and serotonin neurotransmitter systems.
Propriétés
IUPAC Name |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(4-piperidin-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O/c24-22-9-3-18(4-10-22)17-26-12-14-27(15-13-26)23(28)20-7-5-19(6-8-20)21-2-1-11-25-16-21/h3-10,21,25H,1-2,11-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUCCSNGWNQACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.